
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of 3,4-dimethylbenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The resulting product undergoes oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid: Similar structure but lacks the methyl group on the second aromatic ring.
2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the second aromatic ring.
Uniqueness
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is unique due to the presence of two methyl-substituted aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O2/c1-12-5-4-6-16(9-12)17(18(19)20)11-15-8-7-13(2)14(3)10-15/h4-10,17H,11H2,1-3H3,(H,19,20) |
Clave InChI |
OBMISDSSFCIHEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CC2=CC(=C(C=C2)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


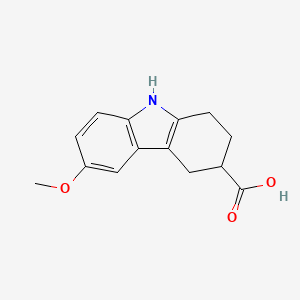
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
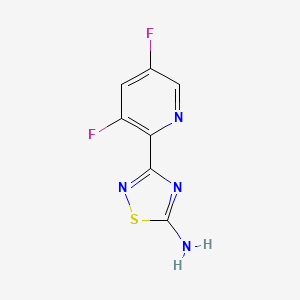
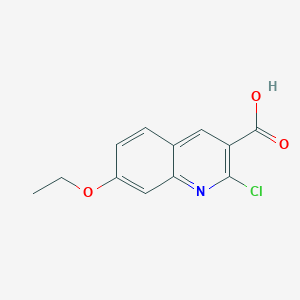
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)

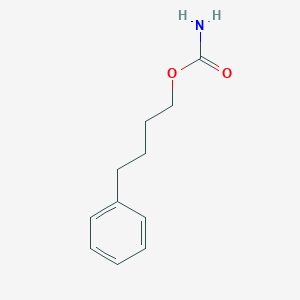
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
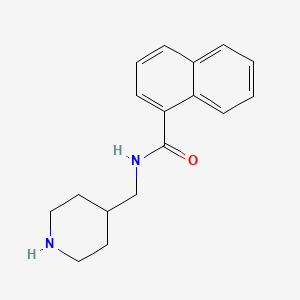
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
